molecular formula C18H20FN3O4S B2617113 N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 862793-93-9

N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2617113
CAS No.: 862793-93-9
M. Wt: 393.43
InChI Key: HCWOQBBGKBEENP-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine is a complex organic compound with a unique structure that combines several functional groups, including an oxazole ring, a furan ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-furan-2-yl-1,3-oxazole in the presence of a base to form the sulfonylated oxazole intermediate. This intermediate is then reacted with N-[3-(dimethylamino)propyl]amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-N,N-dimethyl-1,3-propanediamine
  • 3,3’-Iminobis(N,N-dimethylpropylamine)
  • Bis(3-dimethylamino-1-propyl)amine

Uniqueness

N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-22(2)11-4-10-20-17-18(21-16(26-17)15-5-3-12-25-15)27(23,24)14-8-6-13(19)7-9-14/h3,5-9,12,20H,4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWOQBBGKBEENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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